5-cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine
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Overview
Description
5-cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group imparts significant stability and lipophilicity to the molecule, enhancing its biological activity and making it a crucial building block in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl zinc chloride under appropriate conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of 5-cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or lithium diisopropylamide (LDA) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
5-cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its stability and effectiveness
Mechanism of Action
The mechanism of action of 5-cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, increasing its potency and selectivity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine
- 2-chloro-5-(trifluoromethyl)pyridine
- 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
5-cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and influences the compound’s reactivity and biological activity. This makes it a valuable compound for developing new drugs and agrochemicals with improved properties .
Properties
CAS No. |
2138171-56-7 |
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Molecular Formula |
C9H7F4N |
Molecular Weight |
205.2 |
Purity |
95 |
Origin of Product |
United States |
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